molecular formula C10H20N2 B13199706 1-(3-Methyl-3-pyrrolidinyl)piperidine

1-(3-Methyl-3-pyrrolidinyl)piperidine

Cat. No.: B13199706
M. Wt: 168.28 g/mol
InChI Key: GDMRUMBSQFJFGC-UHFFFAOYSA-N
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Description

1-(3-Methyl-3-pyrrolidinyl)piperidine is a heterocyclic organic compound that features both a piperidine and a pyrrolidine ring. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to interact with different biological targets, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl-3-pyrrolidinyl)piperidine typically involves the formation of the piperidine ring followed by the introduction of the pyrrolidine moiety. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a ketone or aldehyde can lead to the formation of the piperidine ring, which can then be further functionalized to introduce the pyrrolidine group .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and specific reaction conditions to ensure efficient production. The scalability of these methods is crucial for producing the compound in quantities sufficient for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methyl-3-pyrrolidinyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

1-(3-Methyl-3-pyrrolidinyl)piperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(3-Methyl-3-pyrrolidinyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Uniqueness: 1-(3-Methyl-3-pyrrolidinyl)piperidine is unique due to its dual ring structure, which provides a distinct three-dimensional shape and allows for specific interactions with biological targets. This structural feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications .

Conclusion

This compound is a compound of significant interest in various scientific fields due to its unique structure and versatile reactivity. Its synthesis, chemical reactions, and applications in research and industry highlight its importance and potential for future developments.

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

1-(3-methylpyrrolidin-3-yl)piperidine

InChI

InChI=1S/C10H20N2/c1-10(5-6-11-9-10)12-7-3-2-4-8-12/h11H,2-9H2,1H3

InChI Key

GDMRUMBSQFJFGC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNC1)N2CCCCC2

Origin of Product

United States

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